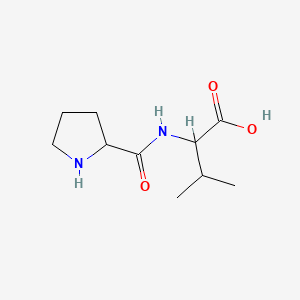

H-Pro-Val-OH

Description

Properties

CAS No. |

52899-09-9 |

|---|---|

Molecular Formula |

C10H18N2O3 |

Molecular Weight |

214.26 g/mol |

IUPAC Name |

(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid |

InChI |

InChI=1S/C10H18N2O3/c1-6(2)8(10(14)15)12-9(13)7-4-3-5-11-7/h6-8,11H,3-5H2,1-2H3,(H,12,13)(H,14,15)/t7-,8-/m0/s1 |

InChI Key |

AWJGUZSYVIVZGP-YUMQZZPRSA-N |

Canonical SMILES |

CC(C)C(C(=O)O)NC(=O)C1CCCN1 |

Other CAS No. |

52899-09-9 |

physical_description |

Solid |

sequence |

PV |

Synonyms |

Pro-Val prolylvaline |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of H-Pro-Val-OH (Prolyl-Valine)

For Researchers, Scientists, and Drug Development Professionals

Abstract

H-Pro-Val-OH, chemically known as L-Prolyl-L-valine, is a dipeptide composed of the amino acids proline and valine.[1] Its unique structure, featuring the rigid pyrrolidine (B122466) ring of proline, imparts specific conformational properties that are of significant interest in various scientific domains.[1][2] This document provides a comprehensive overview of the core physicochemical properties of this compound, details common experimental methodologies for their determination, and illustrates relevant chemical processes and conceptual relationships through structured diagrams. This guide is intended to serve as a technical resource for professionals in peptide chemistry, drug discovery, and biochemical research.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. These parameters are critical for predicting its behavior in biological and chemical systems, influencing everything from solubility and stability to its potential as a therapeutic agent or synthetic building block.[1]

| Property | Value | Source(s) |

| CAS Number | 52899-09-9 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₀H₁₈N₂O₃ | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 214.26 g/mol | --INVALID-LINK--, --INVALID-LINK--, --INVALID-LINK-- |

| Monoisotopic Mass | 214.13174244 Da | --INVALID-LINK-- |

| Appearance | White powder | --INVALID-LINK-- (for Val-Pro-OH·HCl) |

| Hydrogen Bond Donors | 2 | --INVALID-LINK-- |

| Hydrogen Bond Acceptors | 4 | --INVALID-LINK-- |

| Rotatable Bond Count | 3 | --INVALID-LINK-- |

| Topological Polar Surface Area | 83.6 Ų | --INVALID-LINK-- |

| Complexity | 265 | --INVALID-LINK-- |

Solubility and Partition Coefficient

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its pharmacokinetic properties, such as absorption and distribution. A computed value, XLogP3-AA, is available for the isomeric dipeptide Val-Pro, which provides an estimation of its lipophilicity.

| Property | Value | Note |

| XLogP3-AA | -2.3 | Computed for Valine, indicating general hydrophilicity of its constituent amino acid.[4] |

Acidity and Basicity (pKa)

The pKa values of the ionizable groups in this compound—the N-terminal amine and the C-terminal carboxylic acid—are fundamental to its charge state at a given pH. These values dictate its solubility, receptor-binding interactions, and membrane permeability. While experimentally determined pKa values for this specific dipeptide are not cited in the provided search results, typical pKa values for the terminal groups of peptides can be approximated.

-

α-Carboxyl Group (COOH): Typically exhibits a pKa value in the range of 2 to 4 .

-

α-Amino Group (NH₃⁺): Typically exhibits a pKa value in the range of 9 to 11 .

Caption: Ionization states of this compound at different pH ranges.

Experimental Protocols

Detailed experimental procedures for determining the physicochemical properties of this compound would follow established laboratory standards.

Melting Point Determination

The melting point is a key indicator of purity.

-

Methodology: A small, dry sample of this compound is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is slowly increased, and the range from which the sample first begins to melt to when it becomes completely liquid is recorded. For peptides, decomposition may be observed alongside melting.

Solubility Assessment

Determining aqueous solubility is crucial for biological applications.

-

Methodology (Equilibrium Shake-Flask Method): An excess amount of this compound is added to a known volume of a buffered aqueous solution (e.g., phosphate-buffered saline, PBS) at a specific pH and temperature. The suspension is agitated until equilibrium is reached (typically 24-48 hours). The suspension is then filtered to remove undissolved solid. The concentration of the dipeptide in the saturated filtrate is quantified using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry.

pKa Determination

Potentiometric titration is a standard method for determining acid dissociation constants.

-

Methodology (Potentiometric Titration): A precise amount of this compound is dissolved in a known volume of water or a suitable co-solvent system. The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and separately with a strong base (e.g., NaOH). The pH of the solution is monitored continuously with a calibrated pH meter as a function of the volume of titrant added. The pKa values are determined from the inflection points of the resulting titration curve, corresponding to the half-equivalence points for the carboxyl and amino groups.

References

H-Pro-Val-OH CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential physicochemical data for the dipeptide H-Pro-Val-OH, also known as L-prolyl-L-valine. This information is critical for researchers and professionals involved in proteomics, drug discovery, and development.

Physicochemical Data

The fundamental properties of this compound have been identified and are summarized in the table below for clear and easy reference.

| Parameter | Value | Reference |

| CAS Number | 52899-09-9 | [1][2][3] |

| Molecular Weight | 214.26 g/mol | [1][2][4] |

| Molecular Formula | C10H18N2O3 | [1][2] |

Experimental Protocols

Detailed experimental protocols for the determination of the CAS number and molecular weight are standardized procedures. The CAS number is assigned by the Chemical Abstracts Service (CAS), a division of the American Chemical Society. The molecular weight is determined using techniques such as mass spectrometry, which separates ions based on their mass-to-charge ratio.

Data Acquisition Workflow

The following diagram illustrates the logical workflow for identifying the physicochemical properties of this compound.

Figure 1: Workflow for retrieving this compound data.

References

H-Pro-Val-OH in Asymmetric Catalysis: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Pro-Val-OH has emerged as a highly effective organocatalyst for asymmetric carbon-carbon bond-forming reactions, most notably the aldol (B89426) reaction. Capitalizing on the principles of enamine catalysis pioneered by proline, this compound offers enhanced stereoselectivity and efficiency. This technical guide provides an in-depth exploration of the catalytic mechanism of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of the key mechanistic pathways. Understanding the nuanced role of the valine residue in concert with the proline core is critical for the rational design of next-generation catalysts and the development of stereoselective synthetic methodologies in pharmaceutical and chemical research.

Core Catalytic Principle: Enamine Catalysis

The catalytic activity of this compound is rooted in the established mechanism of enamine catalysis, a cornerstone of organocatalysis.[1] The proline moiety of the dipeptide is the primary actor in this process. The catalytic cycle can be broadly divided into three key stages:

-

Enamine Formation: The secondary amine of the proline residue reacts with a carbonyl donor (e.g., a ketone) to form a nucleophilic enamine intermediate. This transformation effectively raises the HOMO of the carbonyl compound, making it a potent nucleophile.

-

Stereoselective C-C Bond Formation: The generated enamine attacks an electrophilic acceptor, typically an aldehyde. The stereochemical outcome of this step is directed by the chiral environment of the catalyst.

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion is hydrolyzed to release the desired aldol product and regenerate the this compound catalyst, allowing it to re-enter the catalytic cycle.

The Crucial Role of the Valine Residue in Stereoselectivity

While the proline core facilitates the fundamental catalytic cycle, the valine residue plays a pivotal role in dictating the high enantioselectivity observed in this compound catalyzed reactions. The bulky isopropyl group of the valine side chain extends into the space around the catalytic center, creating a sterically demanding environment. This steric hindrance effectively shields one face of the enamine intermediate, compelling the electrophilic aldehyde to approach from the less hindered face. This directed approach is the primary determinant of the stereochemical outcome of the reaction.

Transition State Model

The stereoselectivity can be rationalized by considering the Zimmerman-Traxler-like transition state model. In this model, the enamine, the aldehyde, and the catalyst assemble into a chair-like six-membered ring transition state. The bulky isopropyl group of the valine residue preferentially occupies an equatorial position to minimize steric strain. This conformation orients the aldehyde in a specific manner, leading to the preferential formation of one enantiomer of the aldol product.

Quantitative Data Analysis

The efficacy of this compound and related dipeptide catalysts is demonstrated by the high yields and enantiomeric excesses (ee) achieved in asymmetric aldol reactions. The following tables summarize representative quantitative data from the literature for reactions catalyzed by proline-dipeptide systems, which are analogous to this compound catalysis.

Table 1: Asymmetric Aldol Reaction of Cyclohexanone with various Aldehydes Catalyzed by a Proline-Dipeptide Catalyst

| Aldehyde | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | 95 | 95:5 | 98 |

| 4-Chlorobenzaldehyde | 92 | 94:6 | 97 |

| Benzaldehyde | 88 | 92:8 | 95 |

| 2-Naphthaldehyde | 90 | 93:7 | 96 |

Data adapted from analogous proline-dipeptide catalyzed reactions.

Table 2: Asymmetric Aldol Reaction of Acetone with various Aldehydes Catalyzed by a Proline-Dipeptide Catalyst

| Aldehyde | Yield (%) | Enantiomeric Excess (ee, %) |

| 4-Nitrobenzaldehyde | 85 | 92 |

| 4-Bromobenzaldehyde | 82 | 90 |

| Benzaldehyde | 78 | 88 |

| Isovaleraldehyde | 75 | 85 |

Data adapted from analogous proline-dipeptide catalyzed reactions.

Experimental Protocols

The following provides a general experimental protocol for a typical asymmetric aldol reaction catalyzed by this compound. Researchers should note that optimal conditions (e.g., solvent, temperature, catalyst loading) may vary depending on the specific substrates used.

General Procedure for the Asymmetric Aldol Reaction

Materials:

-

This compound (catalyst)

-

Aldehyde (electrophile)

-

Ketone (nucleophile)

-

Anhydrous solvent (e.g., DMSO, DMF, CH3CN)

-

Inert gas (e.g., Argon or Nitrogen)

-

Standard laboratory glassware and stirring equipment

-

Quenching agent (e.g., saturated aqueous NH4Cl)

-

Extraction solvent (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous Na2SO4)

-

Silica (B1680970) gel for column chromatography

Protocol:

-

To a flame-dried reaction vessel under an inert atmosphere, add this compound (typically 10-30 mol%).

-

Add the anhydrous solvent and stir until the catalyst is fully dissolved.

-

Add the ketone (typically 1.5-3 equivalents relative to the aldehyde).

-

Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).

-

Add the aldehyde (1 equivalent) dropwise to the reaction mixture.

-

Stir the reaction mixture at the specified temperature and monitor the progress by TLC.

-

Upon completion, quench the reaction by adding a saturated aqueous solution of NH4Cl.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired aldol product.

-

Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR, chiral HPLC).

Visualizing the Catalytic Cycle and Stereoselectivity

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways and the origin of stereoselectivity in this compound catalysis.

Caption: General catalytic cycle of this compound in an aldol reaction.

Caption: Model for stereoselectivity due to the valine residue.

Conclusion

This compound stands as a testament to the power of rational catalyst design in asymmetric organocatalysis. By appending a sterically demanding valine residue to the proven proline scaffold, a catalyst with enhanced stereodirecting capabilities has been realized. The mechanism, rooted in enamine catalysis, is finely tuned by the steric influence of the valine side chain, leading to high enantioselectivities in crucial carbon-carbon bond-forming reactions. The data and protocols presented herein provide a valuable resource for researchers seeking to leverage the catalytic prowess of this compound in the synthesis of complex chiral molecules, with significant implications for drug discovery and development. Further investigations into the subtle electronic and conformational effects of the dipeptide backbone will undoubtedly pave the way for even more sophisticated and efficient organocatalysts.

References

H-Pro-Val-OH Dipeptide: A Technical Guide to its Potential Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide H-Pro-Val-OH, composed of proline and valine, is a molecule of significant interest in the field of bioactive peptides. While direct research on this specific dipeptide is limited, the well-documented biological activities of its constituent amino acids and structurally similar peptides suggest a range of potential therapeutic applications. This technical guide consolidates the current understanding of proline- and valine-containing peptides, offering a comprehensive overview of their potential biological activities, including angiotensin-converting enzyme (ACE) inhibition, dipeptidyl peptidase-IV (DPP-IV) inhibition, antioxidant effects, and modulation of inflammatory and collagen synthesis pathways. This document provides detailed experimental protocols for investigating these activities and presents available quantitative data from related peptides to serve as a benchmark for future research. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of the potential mechanisms of action of this compound.

Introduction

Dipeptides, the smallest class of peptides, have garnered increasing attention for their diverse biological activities and potential as therapeutic agents. Their small size often allows for better absorption and bioavailability compared to larger peptides and proteins. The unique structural properties of the amino acids proline and valine suggest that the this compound dipeptide may possess significant bioactivity. Proline's rigid ring structure can influence peptide conformation and resistance to enzymatic degradation, while valine's branched-chain hydrophobic nature can contribute to interactions with biological targets.

This guide explores the hypothetical and evidence-based biological activities of this compound, drawing on data from analogous peptides to provide a foundational resource for researchers.

Synthesis of this compound

The synthesis of this compound can be achieved through standard solid-phase peptide synthesis (SPPS) or liquid-phase peptide synthesis (LPPS) methodologies. A critical consideration in the synthesis of proline-containing peptides is the potential for diketopiperazine (DKP) formation, which can lead to premature cleavage from the solid support and reduced yield.

Solid-Phase Peptide Synthesis (SPPS) Workflow

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Potential Biological Activities and Quantitative Data

Angiotensin-Converting Enzyme (ACE) Inhibition

Peptides containing proline and hydrophobic amino acids are known to be effective ACE inhibitors, suggesting a potential antihypertensive role for this compound. The tripeptide H-Val-Pro-Pro-OH, for instance, has demonstrated potent ACE inhibitory activity.[1][2][3]

| Peptide | Target | IC50 | Source |

| H-Val-Pro-Pro-OH | Angiotensin-Converting Enzyme (ACE) | 9 µM | [1][2][3] |

| This compound | Angiotensin-Converting Enzyme (ACE) | Data not available |

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes. Proline-containing peptides are recognized as potential DPP-IV inhibitors.

| Peptide | Target | IC50 | Source |

| Val-Pro-Val | Dipeptidyl Peptidase-IV (DPP-IV) | 20.2 µM | [4] |

| Val-Pro-Ile | Dipeptidyl Peptidase-IV (DPP-IV) | 22.2 µM | [4] |

| Ile-Pro-Ile | Dipeptidyl Peptidase-IV (DPP-IV) | 46.7 µM | [4] |

| This compound | Dipeptidyl Peptidase-IV (DPP-IV) | Data not available |

Antioxidant Activity

The antioxidant potential of peptides is attributed to their ability to scavenge free radicals and chelate metal ions. While specific data for this compound is lacking, various assays can be employed to determine its antioxidant capacity.

| Assay | Principle |

| DPPH Radical Scavenging | Measures the ability of the peptide to donate a hydrogen atom to the stable DPPH radical. |

| ABTS Radical Scavenging | Measures the ability of the peptide to scavenge the ABTS radical cation. |

| Ferric Reducing Antioxidant Power (FRAP) | Measures the ability of the peptide to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺). |

| Oxygen Radical Absorbance Capacity (ORAC) | Measures the ability of the peptide to quench peroxyl radicals. |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of this compound.

ACE Inhibition Assay (Adapted from Cheung and Cushman, 1971)

This spectrophotometric assay measures the inhibition of ACE activity using the substrate hippuryl-L-histidyl-L-leucine (HHL).

Caption: Workflow for the ACE Inhibition Assay.

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of rabbit lung ACE in a suitable buffer.

-

Prepare a solution of HHL in borate buffer (pH 8.3).

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a microcentrifuge tube, add the this compound solution (or buffer for control) and the ACE solution.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding the HHL substrate solution.

-

Incubate at 37°C for 60 minutes.

-

Stop the reaction by adding 1 M HCl.

-

Extract the hippuric acid formed with ethyl acetate.

-

Evaporate the ethyl acetate layer to dryness.

-

Reconstitute the residue in deionized water.

-

Measure the absorbance at 228 nm using a spectrophotometer.

-

-

Calculation:

-

The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

DPP-IV Inhibition Assay

This is a fluorometric assay that measures the cleavage of the substrate Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC) by DPP-IV.

Protocol:

-

Reagent Preparation:

-

Prepare a solution of recombinant human DPP-IV in assay buffer (e.g., Tris-HCl, pH 8.0).

-

Prepare a stock solution of Gly-Pro-AMC in DMSO.

-

Prepare serial dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well black microplate, add the this compound solution (or buffer for control) and the DPP-IV solution.

-

Pre-incubate at room temperature for 10 minutes.

-

Initiate the reaction by adding the Gly-Pro-AMC substrate solution.

-

Incubate at 37°C for 30 minutes, protected from light.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 460 nm.

-

-

Calculation:

-

The percentage of DPP-IV inhibition is calculated using the formula: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100

-

The IC50 value is determined from the dose-response curve.

-

Antioxidant Capacity Assay (DPPH Method)

This assay is based on the reduction of the stable radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH in methanol (B129727).

-

Prepare serial dilutions of this compound in methanol.

-

-

Assay Procedure:

-

In a 96-well plate, add the this compound solution (or methanol for control).

-

Add the DPPH solution to all wells.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

-

Calculation:

-

The percentage of DPPH radical scavenging activity is calculated as: % Scavenging = [(A_control - A_sample) / A_control] * 100

-

The IC50 value is determined from the dose-response curve.

-

Potential Signaling Pathways

The biological effects of bioactive peptides are often mediated through the modulation of intracellular signaling pathways. Based on the activities of related peptides, this compound may influence the following pathways.

Anti-inflammatory Effects via MAPK and NF-κB Pathways

Bioactive peptides have been shown to exert anti-inflammatory effects by modulating the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[5] These pathways are central to the production of pro-inflammatory cytokines.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. H-Val-Pro-Pro-OH TFA | Angiotensin Receptor | 2828433-08-3 | Invivochem [invivochem.com]

- 5. Peptides Regulating Proliferative Activity and Inflammatory Pathways in the Monocyte/Macrophage THP-1 Cell Line [mdpi.com]

The Dipeptide H-Pro-Val-OH: A Technical Overview of Potential Biochemical Applications

Disclaimer: Publicly available scientific literature specifically detailing the biochemical applications, signaling pathways, and in-depth experimental protocols for the dipeptide H-Pro-Val-OH is limited. Much of the existing research focuses on related proline-containing peptides. This guide synthesizes the available information on this compound and draws comparative insights from structurally similar, well-researched peptides to illuminate its potential applications for researchers, scientists, and drug development professionals.

Introduction to this compound

The dipeptide this compound, also known as prolyl-valine, is a small peptide molecule composed of two amino acids, proline and valine, linked by a peptide bond. Its structure, featuring the rigid pyrrolidine (B122466) ring of proline, imparts unique conformational properties that can influence its biological activity and stability.[1] While specific research on this compound is not abundant, its constituent amino acids and structural motifs are prevalent in a variety of bioactive peptides, suggesting its potential as a modulator of physiological processes and as a building block in drug design.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [1] |

| Molecular Weight | 214.26 g/mol | [1] |

| CAS Number | 52899-09-9 | - |

| Storage Conditions | ≤-4°C | [1] |

Potential Therapeutic Areas and Mechanisms of Action

Based on the activities of structurally related peptides, this compound may have potential applications in several therapeutic areas. Proline-rich peptides are known to be involved in a variety of biological functions, including acting as antimicrobial agents and playing a role in cell signaling.[2]

Enzyme Inhibition

A significant area of research for proline-containing peptides is their role as enzyme inhibitors. For instance, the tripeptides Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) are well-documented inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[3][4][5] Another related area is the inhibition of Dipeptidyl Peptidase-IV (DPP-IV), an enzyme involved in glucose metabolism.

A study on synthetic tripeptides with the sequence Val-Pro-Xaa (where Xaa is a variable amino acid) demonstrated significant DPP-IV inhibitory activity.[6] This suggests that the Pro-Val motif could be a key component for interacting with the active sites of certain enzymes.

Table 2: DPP-IV Inhibitory Activity of Val-Pro-Xaa Tripeptides

| Peptide | IC₅₀ (µM) | Kᵢ (M⁻¹) |

| VPV | 20.2 | 10.8 |

| VPI | 22.2 | 11.3 |

| IPI | 46.7 | 21.4 |

Data extracted from a study on synthetic tripeptide mixtures.[6]

Cell Signaling and Tissue Homeostasis

Recent research on the dipeptide prolyl-4-hydroxyproline (Pro-Hyp), which shares the N-terminal proline with this compound, has revealed its profound effects on cellular behavior, particularly in tendon cells.[7][8] Pro-Hyp was shown to promote cell proliferation, differentiation, and migration through the activation of specific signaling pathways.

The study on Pro-Hyp demonstrated its ability to upregulate extracellular signal-regulated kinase (ERK) phosphorylation and activate β1-integrin.[7][8] This suggests that proline-containing dipeptides can act as signaling molecules, influencing cellular processes critical for tissue repair and homeostasis. Given the structural similarity, it is plausible that this compound could modulate similar pathways in other cell types.

Experimental Protocols

Enzyme Inhibition Assay (Example: DPP-IV)

This protocol is adapted from a study on DPP-IV inhibitory peptides.[6]

Objective: To determine the in vitro inhibitory effect of this compound on DPP-IV activity.

Materials:

-

Human recombinant DPP-IV

-

Substrate: Gly-Pro-p-nitroanilide (Gly-Pro-pNA)

-

Inhibitor: this compound

-

Assay buffer: Tris-HCl buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a solution of human recombinant DPP-IV in Tris-HCl buffer.

-

Prepare various concentrations of this compound in the assay buffer.

-

In a 96-well plate, add the DPP-IV solution to wells containing either the assay buffer (control) or different concentrations of this compound.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding the substrate Gly-Pro-pNA to all wells.

-

Measure the absorbance at 405 nm at regular intervals for 30 minutes using a microplate reader. The rate of p-nitroaniline release is proportional to the DPP-IV activity.

-

Calculate the percentage of inhibition for each concentration of this compound.

-

Determine the IC₅₀ value, which is the concentration of the inhibitor required to inhibit 50% of the enzyme activity.

Diagram 1: General Workflow for Enzyme Inhibition Assay

References

- 1. chemimpex.com [chemimpex.com]

- 2. mdpi.com [mdpi.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Studies of the toxicological potential of tripeptides (L-valyl-L-prolyl-L-proline and L-isoleucyl-L-prolyI-L-proline): II. Introduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

H-Pro-Val-OH: A Putative Substrate for Fibroblast Enzymes and Its Implications in Cellular Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Fibroblasts are critical regulators of extracellular matrix (ECM) homeostasis, tissue repair, and pathological processes such as fibrosis and tumor progression. The surface of activated fibroblasts expresses a unique repertoire of enzymes capable of modifying the extracellular environment and processing bioactive peptides. Among these are Dipeptidyl Peptidase-4 (DPP4) and Fibroblast Activation Protein (FAP), two highly homologous serine proteases that exhibit post-proline cleaving activity. Understanding the substrate specificity and downstream consequences of these enzymes is paramount for developing targeted therapeutics. This technical guide explores the potential of the dipeptide H-Pro-Val-OH as a substrate for these key fibroblast enzymes, detailing the enzymatic kinetics, relevant signaling pathways, and comprehensive experimental protocols for its characterization.

Fibroblast Enzymes: DPP4 and FAP

Dipeptidyl Peptidase-4 (DPP4) , also known as CD26, is a transmembrane glycoprotein (B1211001) that functions as a serine exopeptidase. It cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides and is involved in a wide array of physiological processes, including glucose metabolism and immune regulation.[1] On fibroblasts, DPP4 expression is linked to an activated, pro-fibrotic phenotype, promoting proliferation, migration, and collagen production.

Fibroblast Activation Protein (FAP) is a type II transmembrane serine protease that is minimally expressed in normal adult tissues but is highly upregulated on activated stromal fibroblasts in sites of tissue remodeling, such as tumors, wounds, and fibrotic lesions.[2][3] FAP is unique within the DPP family as it possesses both N-terminal dipeptidyl peptidase (exopeptidase) activity and endopeptidase activity, the latter of which preferentially cleaves after Gly-Pro sequences within proteins like denatured collagen.[2][4][5]

This compound as a Putative Substrate

The structure of this compound, containing a penultimate proline residue, makes it a strong candidate for cleavage by both DPP4 and FAP.

-

For DPP4: The enzyme prefers proline or alanine (B10760859) at the P1 position (the second amino acid from the N-terminus). While this is the primary specificity, substrates with other residues, including valine, can still be cleaved, often at a slower rate.[6] The degradation of Val-Pro containing tripeptides by DPP4 has been documented, supporting its capacity to process this sequence.[7]

-

For FAP: The exopeptidase activity of FAP also targets peptides with a penultimate proline.[2] Studies using dipeptide libraries have shown that FAP prefers Ile, Pro, or Arg at the P2 position (the N-terminal amino acid), suggesting that Val, another branched-chain amino acid, is an acceptable residue.[8] Furthermore, FAP has been shown to act as an aminodipeptidase on a protein that commences with a Val-Pro sequence, providing direct evidence for its ability to cleave the Pro-Val dipeptide.[4]

Quantitative Data: Enzyme Kinetics

Direct kinetic parameters (Km, Vmax) for this compound with fibroblast enzymes are not extensively documented in the current literature. However, data from studies using structurally similar substrates provide a strong basis for estimating the potential interaction. The following tables summarize relevant kinetic and inhibition constants for DPP4 and FAP with various proline-containing substrates.

Table 1: Kinetic and Inhibition Constants for Dipeptidyl Peptidase-4 (DPP4)

| Substrate/Inhibitor | Enzyme Source | Km (µM) | Vmax (nmol/min) | kcat/Km (M-1s-1) | IC50 (µM) | Ki (µM) | Reference(s) |

| Gly-Pro-AMC | Porcine Serum | 4.578 | 90.84 | - | - | - | [9] |

| Gly-Pro-AMC | Human Recombinant | 17.4 | - | - | - | - | [10] |

| Gly-Pro-pNA | Human Recombinant | 691.9 | - | - | - | - | [11] |

| Val-Pro-Val | Human Recombinant | - | - | - | 20.2 | 10.8 | [7] |

| Val-Pro-Ile | Human Recombinant | - | - | - | 22.2 | 11.3 | [7] |

| Natural Peptides (e.g., GLP-1) | Human Recombinant | In µM range | - | High | - | - | [12] |

Table 2: Kinetic and Inhibition Constants for Fibroblast Activation Protein (FAP)

| Substrate/Inhibitor | Enzyme Source | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Ki (nM) | Reference(s) |

| Ala-Pro-AFC | Recombinant Human | - | - | - | - | [4] |

| Mca-ASGPAGPA-Dnp (Endopeptidase) | Recombinant Human | 36.1 | - | - | - | [4] |

| Ac-Gly-boroPro | Recombinant Human | - | - | - | 23 | [8] |

| Val-boroPro (PT-100) | Recombinant Murine | - | - | - | - | [13] |

Note: The data presented are for a variety of substrates and inhibitors. The kinetic parameters for this compound are expected to fall within a similar range but must be determined empirically using the protocols outlined below.

Signaling Pathways

The interaction of this compound with fibroblast enzymes can initiate signaling cascades through two primary mechanisms: enzyme-mediated signaling and product-mediated signaling.

DPP4-Mediated Signaling

Soluble DPP4 can activate fibroblasts independent of its enzymatic activity by binding to protease-activated receptor-2 (PAR2). This interaction triggers downstream signaling through NF-κB and SMAD pathways, leading to fibroblast activation and the expression of fibrotic proteins like α-SMA and collagen.[13][14]

Hypothetical Signaling by the Pro-Val Dipeptide Product

The enzymatic cleavage of this compound from a parent peptide would release the dipeptide this compound into the extracellular space. Studies on structurally similar dipeptides, such as prolyl-hydroxyproline (Pro-Hyp) and Pro-Arg, have shown that they can exert direct biological effects on fibroblasts. Pro-Hyp promotes fibroblast proliferation and chemotaxis through pathways involving β1-integrin and the phosphorylation of extracellular signal-regulated kinase (ERK).[15] Other collagen-derived peptides have been shown to signal via the NF-κB pathway.[16] It is therefore hypothesized that this compound could activate similar pro-proliferative and pro-survival pathways.

Experimental Protocols

To empirically validate this compound as a substrate and characterize its effects, the following experimental protocols are proposed.

Experimental Workflow Overview

Protocol 1: Kinetic Analysis of this compound Cleavage by DPP4 and FAP

This protocol uses a fluorogenic derivative of the substrate, H-Pro-Val-7-amino-4-methylcoumarin (H-Pro-Val-AMC), to measure enzyme activity. Cleavage of the amide bond between Valine and AMC releases the fluorescent AMC molecule.

Materials:

-

Recombinant Human DPP4 (e.g., R&D Systems, cat# 1180-SE)

-

Recombinant Human FAP (e.g., R&D Systems, cat# 3715-SE)

-

H-Pro-Val-AMC substrate (custom synthesis)

-

DPP4 Assay Buffer: 25 mM Tris pH 8.0, 140 mM NaCl, 1% BSA

-

FAP Assay Buffer: 100 mM Tris, 100 mM NaCl, pH 7.8

-

AMC Standard (1 mM stock in DMSO)

-

Black, flat-bottom 96-well microplates

-

Fluorescence microplate reader (Excitation: 360-380 nm, Emission: 450-460 nm)

Procedure:

-

Prepare AMC Standard Curve:

-

Create a series of dilutions of the AMC standard in the respective assay buffer (e.g., 0, 1, 2.5, 5, 10, 20, 40 µM).

-

Add 100 µL of each standard to wells in triplicate.

-

Read fluorescence to generate a standard curve for converting relative fluorescence units (RFU) to molar concentrations.

-

-

Prepare Substrate Solutions:

-

Prepare a 10 mM stock solution of H-Pro-Val-AMC in DMSO.

-

Create a series of 2X working concentrations (e.g., 0, 10, 20, 50, 100, 200, 400, 800 µM) by diluting the stock in the appropriate assay buffer.

-

-

Prepare Enzyme Solutions:

-

Reconstitute and dilute recombinant DPP4 and FAP in their respective assay buffers to a final working concentration (e.g., 2X concentration of 20 nM for FAP, 1 nM for DPP4 - requires optimization). Keep enzymes on ice.

-

-

Kinetic Assay:

-

Add 50 µL of each 2X substrate concentration to wells in triplicate.

-

Pre-incubate the plate at 37°C for 5 minutes.

-

Initiate the reaction by adding 50 µL of the 2X enzyme solution to each well.

-

Immediately place the plate in the microplate reader, pre-set to 37°C.

-

Measure fluorescence kinetically every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the initial velocity (V0) of the reaction for each substrate concentration from the linear portion of the kinetic curve (RFU/min).

-

Convert V0 from RFU/min to µmol/min using the AMC standard curve.

-

Plot the initial velocity (V0) against the substrate concentration [S].

-

Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.

-

Protocol 2: Fibroblast Proliferation Assay

This protocol assesses the effect of the dipeptide product, this compound, on the proliferation of human dermal fibroblasts.

Materials:

-

Human Dermal Fibroblasts (HDFs) (e.g., ATCC)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

-

Serum-free DMEM

-

This compound dipeptide

-

Cell proliferation assay reagent (e.g., WST-1, MTT, or CyQUANT)

-

96-well tissue culture plates

Procedure:

-

Cell Seeding:

-

Culture HDFs to ~80% confluency.

-

Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of growth medium.

-

Incubate for 24 hours to allow for cell attachment.

-

-

Serum Starvation:

-

Gently aspirate the growth medium.

-

Wash the cells once with PBS.

-

Add 100 µL of serum-free DMEM to each well and incubate for 12-24 hours to synchronize the cells.

-

-

Dipeptide Treatment:

-

Prepare various concentrations of this compound (e.g., 0, 10, 50, 100, 200 µM) in serum-free DMEM.

-

Aspirate the starvation medium and add 100 µL of the dipeptide solutions to the respective wells in triplicate. Include a positive control (e.g., 10% FBS) and a negative control (serum-free medium).

-

Incubate for 24, 48, and 72 hours.

-

-

Proliferation Measurement:

-

At each time point, add the proliferation reagent (e.g., 10 µL of WST-1) to each well.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

-

Data Analysis:

-

Subtract the background absorbance from all readings.

-

Normalize the data to the negative control (0 µM dipeptide) for each time point.

-

Plot the normalized cell proliferation against the dipeptide concentration and perform statistical analysis (e.g., ANOVA) to determine significant effects.

-

Conclusion

The dipeptide this compound represents a compelling candidate substrate for the fibroblast-associated enzymes DPP4 and FAP. Based on the known substrate specificities of these proteases, it is highly probable that this compound can be efficiently cleaved. The resulting dipeptide product may, in turn, act as a signaling molecule to modulate fibroblast behavior, including proliferation and matrix synthesis. The provided experimental protocols offer a robust framework for empirically determining the kinetic parameters of this interaction and elucidating its downstream cellular consequences. This line of investigation holds significant potential for advancing our understanding of fibroblast biology and could unveil novel targets for therapeutic intervention in fibrosis and cancer.

References

- 1. Frontiers | Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism [frontiersin.org]

- 2. Fibroblast Activation Protein Specific Optical Imaging in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAP Assay Portfolio Service - Creative Biolabs [creative-biolabs.com]

- 4. Fibroblast Activation Protein Peptide Substrates Identified from Human Collagen I Derived Gelatin Cleavage Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Selective inhibition of fibroblast activation protein protease based on dipeptide substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effects of Pro-Arg, a novel dipeptide derived from protamine hydrolysate on H2O2-induced oxidative stress in human diploid fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. The Nonglycemic Actions of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Selective Fluorescence Probes for Dipeptidyl Peptidase Activity - Fibroblast Activation Protein and Dipeptidyl Peptidase IV - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Marine Collagen Peptides Promote Cell Proliferation of NIH-3T3 Fibroblasts via NF-κB Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Role of H-Pro-Val-OH in peptide chemistry

An In-depth Technical Guide to H-Pro-Val-OH in Peptide Chemistry

Executive Summary: The dipeptide this compound (Prolyl-Valine) is a fundamental building block in the field of peptide chemistry, offering significant utility to researchers, scientists, and drug development professionals. Its unique structural properties, conferred by the rigid pyrrolidine (B122466) ring of proline and the bulky isopropyl side chain of valine, influence the conformation and stability of larger peptides. Beyond its role as a synthetic intermediate, this compound and related peptide sequences exhibit a range of biological activities, including enzymatic inhibition and antioxidant properties. This guide provides a comprehensive overview of its physicochemical properties, synthesis protocols, and diverse applications. It further details experimental methodologies for its characterization and explores potential mechanisms of action, including a discussion of plausible cell signaling pathways initiated by bioactive dipeptides.

Introduction

Peptides, short chains of amino acids linked by peptide bonds, are crucial molecules in biochemistry and pharmacology, acting as hormones, neurotransmitters, and therapeutic agents.[1] Dipeptides, the simplest members of this class, serve not only as foundational components for the synthesis of more complex polypeptides but also possess intrinsic biological activities.[2] this compound, with the sequence L-Prolyl-L-Valine, is a dipeptide of particular interest. The proline residue introduces a characteristic kink in the peptide backbone, limiting conformational flexibility, while the valine residue provides hydrophobicity.[3] These features make it a valuable tool in designing peptides with specific secondary structures and enhanced stability. This document serves as a technical resource, consolidating key data and protocols related to this compound.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 3-methyl-2-(pyrrolidine-2-carbonylamino)butanoic acid | [3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| CAS Number | 52899-09-9 | - |

| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C1CCCN1 | [3] |

| XLogP3 (Computed) | -2.9 | [3] |

| Hydrogen Bond Donor Count | 3 | [3] |

| Hydrogen Bond Acceptor Count | 3 | [3] |

| Rotatable Bond Count | 3 | [3] |

| Appearance | White powder | - |

| Solubility | Soluble in water | - |

Synthesis and Purification

This compound is typically synthesized using Solid-Phase Peptide Synthesis (SPPS), most commonly employing the Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy.[1][4] This method involves building the peptide chain on an insoluble polymer resin support, which simplifies the purification process at each step by allowing reagents to be washed away.[5]

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for the Fmoc-based SPPS of this compound is illustrated below. The synthesis can begin with a pre-loaded Fmoc-Val-Wang resin or by first coupling Fmoc-Val-OH to a suitable resin like Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[4]

Caption: General workflow for the Solid-Phase Peptide Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from standard Fmoc-SPPS procedures.[4][6][7]

-

Resin Preparation: Swell Fmoc-L-Val-Wang resin (1.0 g, ~0.5 mmol/g substitution) in N,N-Dimethylformamide (DMF, 10 mL) for 30 minutes in a peptide synthesis vessel.

-

Fmoc Deprotection (Valine): Drain the DMF. Add a solution of 20% piperidine in DMF (10 mL) to the resin and agitate for 20 minutes. Drain and repeat once for 5 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 x 10 mL) and Dichloromethane (DCM) (3 x 10 mL) to remove all traces of piperidine.

-

Coupling (Proline):

-

In a separate vessel, dissolve Fmoc-L-Pro-OH (3 equivalents, 1.5 mmol), HBTU (2.9 eq, 1.45 mmol), and HOBt (3 eq, 1.5 mmol) in DMF (5 mL).

-

Add N,N-Diisopropylethylamine (DIEA) (6 equivalents, 3.0 mmol) to the solution to activate the amino acid.

-

Immediately add the activated amino acid solution to the washed resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL) to remove excess reagents.

-

Final Fmoc Deprotection (Proline): Repeat step 2 to remove the N-terminal Fmoc group from the proline residue.

-

Final Washing: Repeat step 3. After the final DCM wash, wash with methanol (B129727) (3 x 10 mL) and dry the peptide-resin under vacuum.

-

Cleavage and Deprotection:

-

Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5) (10 mL).

-

Add the cleavage cocktail to the dried peptide-resin and stir for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether (50 mL).

-

Centrifuge to pellet the peptide, decant the ether, and wash the pellet twice more with cold ether.

-

-

Purification: Dry the crude peptide pellet. Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC) with a water/acetonitrile gradient containing 0.1% TFA.[8]

-

Lyophilization: Lyophilize the pure fractions to obtain this compound as a white, fluffy powder.

Role and Applications in Peptide Chemistry

This compound is a versatile dipeptide with roles spanning organic synthesis, biochemical research, and as a precursor in drug development.[9]

Caption: Key roles and applications of the this compound dipeptide.

-

Peptide Synthesis Building Block: Its primary role is as a dipeptide synthon. Incorporating the Pro-Val motif into a growing peptide chain is crucial for creating specific secondary structures and enhancing resistance to enzymatic degradation.[9]

-

Pharmaceutical Development: It serves as an intermediate in the synthesis of peptide-based therapeutics.[9] Peptides containing the Val-Pro sequence, such as Val-Pro-Pro, have been investigated as inhibitors of the Angiotensin-Converting Enzyme (ACE), highlighting the potential of this motif in cardiovascular drug discovery.[10]

-

Enzyme Substrate: this compound can act as a substrate for enzymes like prolinase, making it a useful tool for studying enzyme kinetics and activity.[11]

-

Organocatalysis: The proline moiety allows this compound to function as a deprotonated dipeptide catalyst in certain organic reactions, such as the Michael addition of acetone (B3395972) to trans-β-nitrostyrene.[11]

Biological Activity and Proposed Signaling Mechanisms

While this compound itself is primarily a synthetic building block, peptides containing the Pro-Val sequence have demonstrated various biological activities. These include antioxidant and free-radical scavenging properties.[12] Furthermore, related di- and tripeptides are known to exert physiological effects through specific molecular pathways.

For instance, the tripeptides Ile-Pro-Pro and Val-Pro-Pro have been shown to reduce blood pressure in spontaneously hypertensive rats by modulating autonomic neurotransmission via the afferent vagus nerve.[10] A more direct cellular mechanism has been elucidated for the dipeptide Pro-Gly, which promotes the expression and secretion of Insulin-like Growth Factor 1 (IGF-1).[13] This action is mediated by the peptide transporter 1 (PepT1) and subsequent activation of the intracellular JAK2/STAT5 signaling pathway.[13]

Given this precedent, it is plausible that if this compound or similar bioactive dipeptides were to exert direct cellular effects, they might follow a comparable pathway. A proposed general mechanism is illustrated below.

Caption: Proposed signaling pathway for a bioactive dipeptide, based on the PepT1-JAK2/STAT5 mechanism.[13]

Experimental Protocols and Characterization

Accurate characterization is critical to confirm the identity and purity of synthesized this compound. The primary methods are mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Characterization by Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight. The expected [M+H]⁺ ion for C₁₀H₁₈N₂O₃ is m/z 215.139. Tandem MS (MS/MS) provides structural information through fragmentation analysis.

Protocol:

-

Dissolve a small sample of purified peptide in a 50:50 acetonitrile/water solution with 0.1% formic acid.

-

Infuse the sample into an ESI-MS instrument.

-

Acquire a full scan spectrum in positive ion mode to identify the precursor ion [M+H]⁺.

-

Select the precursor ion (m/z 215.1) for collision-induced dissociation (CID).

-

Acquire the MS/MS spectrum to observe the fragment ions.

Table 2: Expected MS/MS Fragmentation of [Pro-Val+H]⁺ [3]

| Precursor Ion (m/z) | Fragment Ion (m/z) | Putative Identity |

|---|---|---|

| 215.14 | 197.13 | [M+H - H₂O]⁺ |

| 215.14 | 169.13 | Loss of H₂O and CO from Val |

| 215.14 | 70.06 | Proline immonium ion |

The proline immonium ion at m/z 70.06 is a highly characteristic fragment for proline-containing peptides.

Characterization by NMR Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom, confirming the peptide's structure and conformation.[11]

Protocol:

-

Dissolve 1-2 mg of the peptide in 0.5 mL of a suitable solvent (e.g., D₂O or 90% H₂O/10% D₂O).

-

Acquire a 1D ¹H NMR spectrum to observe the proton signals.

-

Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), to assign protons to specific amino acid spin systems.

-

Acquire ¹³C NMR or a 2D HSQC (Heteronuclear Single Quantum Coherence) spectrum to assign carbon signals.

Table 3: Predicted ¹H NMR Chemical Shifts (ppm) for this compound in D₂O Note: These are approximate values based on typical dipeptide shifts and can vary with pH and solvent conditions.[11]

| Proton | Valine (Val) | Proline (Pro) |

| NH | ~8.0 | (N-acylated) |

| Hα | ~4.1 | ~4.4 |

| Hβ | ~2.1 | ~2.3, ~1.9 |

| Hγ | ~0.9 (2x CH₃) | ~2.0 |

| Hδ | - | ~3.6 |

Conclusion

This compound is a dipeptide of significant value in modern chemistry and biochemistry. Its well-defined physicochemical properties and the robust methodology for its synthesis via SPPS make it an accessible and reliable component for researchers. Its utility extends from a passive structural building block in the creation of complex peptides and potential therapeutics to an active participant as an organocatalyst and a tool for biochemical assays. While direct signaling roles for this compound are not yet defined, established pathways for similar dipeptides provide a compelling framework for future investigation into its potential bioactivity. The detailed protocols and data presented in this guide offer a practical resource for the synthesis, characterization, and application of this compound in a professional research setting.

References

- 1. Bioactive Peptides: Synthesis, Sources, Applications, and Proposed Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Pro-val | C10H18N2O3 | CID 142984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. rsc.org [rsc.org]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. luxembourg-bio.com [luxembourg-bio.com]

- 9. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 10. Effects of the bioactive peptides Ile-Pro-Pro and Val-Pro-Pro upon autonomic neurotransmission and blood pressure in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chem.uzh.ch [chem.uzh.ch]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | The Dipeptide Pro-Gly Promotes IGF-1 Expression and Secretion in HepG2 and Female Mice via PepT1-JAK2/STAT5 Pathway [frontiersin.org]

H-Pro-Val-OH: A Technical Guide to a Fundamental Dipeptide Building Block

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the dipeptide H-Pro-Val-OH, also known as L-Prolyl-L-valine. Due to its prevalence as a structural motif in larger bioactive peptides, the primary focus of this document is on its role as a crucial building block in peptide synthesis and drug discovery. While direct biological activity of the linear dipeptide is not extensively documented, this guide will also touch upon the known activities of its cyclic counterpart and related peptides to provide a complete contextual understanding.

Discovery and Historical Context

The history of this compound is intrinsically linked to the discovery and characterization of its constituent amino acids, L-proline and L-valine, during the golden age of amino acid chemistry in the early 20th century.

-

L-Proline: First synthesized by Richard Willstätter in 1900, its name was later coined in 1904 by the Nobel laureate Emil Fischer, who recognized its prevalence in proteins and the cumbersomeness of its systematic name, α-pyrrolidinecarboxylic acid.[1]

-

L-Valine: Isolated in 1856 by Eugen Freiherr von Gorup-Besanez from the pancreas, it was not until 1906 that Emil Fischer elucidated its structure and suggested the name "valine," derived from valeric acid.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference(s) |

| Chemical Name | L-Prolyl-L-valine | [2] |

| Synonyms | This compound, Pro-Val, Prolylvaline | [2] |

| CAS Number | 52899-09-9 | [3] |

| Molecular Formula | C₁₀H₁₈N₂O₃ | [3] |

| Molecular Weight | 214.26 g/mol | [3] |

| Appearance | White to off-white powder | |

| Solubility | Soluble in water |

Synthesis of this compound

The synthesis of this compound can be achieved through both solution-phase and solid-phase peptide synthesis (SPPS) methodologies. The choice of method depends on the desired scale and purity.

Solution-Phase Synthesis

Solution-phase synthesis is often used for large-scale production of dipeptides. A general workflow is depicted below.

Experimental Protocol: Synthesis of N-CBZ-L-prolyl-L-valine (A Protected Precursor)

A detailed protocol for the synthesis of a protected form of this compound is as follows:

-

Reaction Setup: Combine L-Valine (30 mmol, 3.52 g) and triethylamine (B128534) (60 mmol, 8.36 mL) in 275 mL of a 1:1 dioxane-water mixture.

-

pH Adjustment: Add solid carbon dioxide pieces with stirring to achieve a pH of 8.5.

-

Coupling: Add N-CBZ-L-proline 4-nitrophenyl ester (30 mmol, 11.11 g) to the solution and stir at room temperature for 20 hours.

-

Acidification and Extraction: Acidify the clear yellow solution by gradual addition of 1N HCl. Concentrate the solution by rotary evaporation and dilute with ethyl acetate.

-

Washing: Separate the organic phase and wash it with water (5 times) and brine (2 times).

-

Drying and Crystallization: Dry the organic phase with MgSO₄ and evaporate the solvent to yield an oil. Crystallize the residue from hot ethyl acetate-hexane to obtain N-CBZ-L-prolyl-L-valine as a white solid.

Solid-Phase Peptide Synthesis (SPPS)

SPPS is the more common method for synthesizing longer peptides that may incorporate the this compound motif. The general principle involves the sequential addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

General Experimental Protocol for SPPS:

-

Resin Preparation: Swell a suitable resin (e.g., Wang or Rink Amide resin) in a solvent like N,N-dimethylformamide (DMF).

-

First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Val-OH) to the resin.

-

Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the resin-bound valine using a solution of piperidine (B6355638) in DMF.

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents.

-

Coupling of the Next Amino Acid: Add the next N-Fmoc-protected amino acid (Fmoc-Pro-OH) along with a coupling agent (e.g., HBTU) and a base (e.g., DIEA) to the resin. Allow the coupling reaction to proceed to completion.

-

Washing: Wash the resin again to remove unreacted reagents.

-

Repeat: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the sequence.

-

Cleavage: Once the desired peptide is assembled, cleave it from the resin and remove side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity and Applications

This compound is primarily recognized as a dipeptide building block for the synthesis of larger, biologically active peptides and peptidomimetics.[2] Its incorporation into a peptide sequence can impart specific conformational properties due to the rigid pyrrolidine (B122466) ring of the proline residue. This can be critical for achieving the desired three-dimensional structure for receptor binding or enzymatic activity.

While the linear dipeptide itself has limited reported biological activity, a study on the protozoan Tetrahymena demonstrated that pretreatment with Pro-Val induced a "negative imprinting" effect, which resulted in a decrease in the binding of a FITC-labeled version of the peptide.[4] This suggests a specific, albeit not fully characterized, cellular recognition and response to this dipeptide in this organism.[4]

It is crucial to distinguish this compound from related, yet structurally different, peptides that have well-documented biological activities.

| Peptide | Structure | Known Biological Activity | Reference(s) |

| This compound | Linear Dipeptide | Limited direct activity reported; primarily a synthetic building block.[2] Induces negative imprinting in Tetrahymena.[4] | |

| cyclo(L-Pro-L-Val) | Cyclic Dipeptide | Antibacterial activity against Gram-positive bacteria such as S. aureus and B. subtilis.[5] Also exhibits quorum sensing inhibition.[5] | |

| H-Val-Pro-Pro-OH | Linear Tripeptide | Inhibitor of Angiotensin I-Converting Enzyme (ACE) with an IC₅₀ of 9 µM.[6][7] It also demonstrates anti-hypertensive and anti-inflammatory properties and can enhance insulin (B600854) sensitivity.[6] |

The distinct biological profiles of these closely related peptides highlight the significant impact of sequence and structure (linear vs. cyclic) on function.

Signaling Pathways

Currently, there are no specific signaling pathways that have been definitively associated with the direct action of the linear dipeptide this compound. Research into the biological effects of small di- and tripeptides is an ongoing field. The biological activities of its constituent amino acids, however, are well-known.

-

L-Valine: As a branched-chain amino acid (BCAA), L-valine is involved in stimulating the central nervous system and is crucial for muscle metabolism and growth.[8] BCAAs are known to activate the mTORC1 signaling pathway, which is a central regulator of cell growth and protein synthesis.[9]

-

L-Proline: Proline metabolism is integral to collagen synthesis, cellular bioenergetics, and redox signaling. It plays a multifaceted role in cell behavior, including proliferation and stress response.

The potential interplay of these activities when combined in a dipeptide is an area for future research. A hypothetical signaling interaction is conceptualized below, based on the known roles of its constituent amino acids and the transport of dipeptides.

Conclusion

This compound is a fundamental dipeptide with a rich historical context rooted in the foundational discoveries of amino acid chemistry. While it does not possess widely reported intrinsic biological activity, its significance lies in its role as a versatile and crucial building block in the fields of peptide synthesis and medicinal chemistry. The unique conformational constraints imposed by the proline residue make the Pro-Val motif a key component in the design of novel therapeutics, particularly in oncology and neurology. Understanding its synthesis and physicochemical properties is essential for any researcher working on the development of peptide-based drugs and probes. Future investigations may yet uncover novel biological roles for this simple dipeptide, but its primary and current value remains firmly in its utility as a synthetic intermediate.

References

- 1. chemtymology.co.uk [chemtymology.co.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. Imprinting effects of proline containing dipeptides (proline-glycine, proline-leucine, proline-valine and their retro variants) in tetrahymena. Evolutionary conclusions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. L-Valine: Applications, metabolism and medical significance_Chemicalbook [chemicalbook.com]

- 9. Engineering of microbial cells for L-valine production: challenges and opportunities - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Occurrence of Prolyl-Valine Dipeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prolyl-valine dipeptides, existing in both linear (Pro-Val) and cyclic (cyclo[Pro-Val]) forms, are naturally occurring small peptides that have garnered significant scientific interest due to their diverse biological activities. These activities range from antimicrobial and anti-inflammatory to roles in cell-to-cell communication. This technical guide provides a comprehensive overview of the natural occurrence of prolyl-valine dipeptides, detailing their presence in various sources, methods for their quantification, and their involvement in key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Occurrence of Prolyl-Valine Dipeptides

Prolyl-valine dipeptides, particularly in their cyclic form as 2,5-diketopiperazines (DKPs), are widespread in nature. They are synthesized by a variety of organisms, including bacteria, fungi, plants, and animals, and are also found in processed foods.[1][2] The biosynthesis of these cyclodipeptides is primarily catalyzed by two families of enzymes: non-ribosomal peptide synthetases (NRPSs) and cyclodipeptide synthases (CDPSs).[3]

Microbial Sources

Microorganisms are a prolific source of cyclodipeptides, including cyclo(prolyl-valine). These compounds are often produced as secondary metabolites and can play a role in microbial communication and defense.

-

Bacteria: Various bacterial species have been identified as producers of cyclo(prolyl-valine). For instance, it has been isolated from marine bacteria and strains of Bacillus. These molecules can be involved in quorum sensing, a process of cell-to-cell communication that allows bacteria to coordinate gene expression.[4]

-

Fungi: Fungi are also known to produce a diverse array of cyclodipeptides. While specific quantitative data for cyclo(prolyl-valine) is not abundant in the reviewed literature, the general presence of proline-containing DKPs in fungal fermentations is well-documented.

Food Sources

Prolyl-valine dipeptides can be found in a variety of food products, especially those that have undergone fermentation or heating processes.

-

Fermented Foods: Cheeses are a notable source of these dipeptides. The ripening process, which involves the breakdown of proteins by microbial and endogenous enzymes, leads to the formation of various small peptides and cyclodipeptides.[5] While direct quantitative data for cyclo(prolyl-valine) in specific cheese types is limited in the available literature, studies on related proline-containing peptides like Val-Pro-Pro (VPP) and Ile-Pro-Pro (IPP) in Swiss cheese varieties show concentrations ranging from 19.1 mg/kg to 182.2 mg/kg.[6]

-

Heated Foods: The Maillard reaction, a chemical reaction between amino acids and reducing sugars that occurs during the heating of food, can also lead to the formation of cyclodipeptides.

Endogenous Occurrence in Mammals

Proline-containing dipeptides are also found endogenously in mammals, where they can play physiological roles. For instance, studies have shown that certain dipeptides can cross the blood-brain barrier.[7][8] Research on the influx of dipeptides into the rat brain has provided quantitative data on the uptake of related compounds, suggesting potential neurological roles.[9][10][11][12][13]

Quantitative Data on Prolyl-Valine Dipeptides

While the qualitative presence of prolyl-valine dipeptides is well-established, comprehensive quantitative data across various natural sources remains an area of active research. The following tables summarize the available quantitative information for prolyl-valine and related proline-containing peptides.

| Source Category | Specific Source | Compound | Concentration | Reference |

| Fermented Foods | Swiss Appenzeller 1/4 fat cheese | Val-Pro-Pro (VPP) | 182.2 mg/kg (average) | [6] |

| Swiss L'Etivaz à rebibes cheese | Val-Pro-Pro (VPP) | 19.1 mg/kg (average) | [6] | |

| Microorganisms | Staphylococcus aureus | Cyclo(Pro-Val) | MIC: 256 µg/mL | [14] |

| Bacillus subtilis | Cyclo(Pro-Val) | MIC: 0.8 g/L | [15] |

MIC: Minimum Inhibitory Concentration, which represents the lowest concentration of a substance that prevents visible growth of a bacterium.

Experimental Protocols

The accurate quantification of prolyl-valine dipeptides from complex matrices requires robust extraction and analytical methods. The following sections detail common experimental protocols.

Extraction of Cyclodipeptides from Microbial Cultures

This protocol describes a general method for the extraction of cyclo(prolyl-valine) from bacterial or fungal cultures.[2]

Materials:

-

Microbial culture broth

-

Centrifuge

-

Separating funnel or centrifuge tubes

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate

-

Rotary evaporator or nitrogen evaporator

-

0.22 µm syringe filter

-

UPLC vials

Procedure:

-

Cell Separation: Centrifuge the microbial culture broth at 8,000 x g for 15 minutes at 4°C to pellet the cells.

-

Supernatant Collection: Carefully decant the cell-free supernatant into a clean vessel.

-

Liquid-Liquid Extraction:

-

Transfer a known volume of the supernatant (e.g., 50 mL) to a separating funnel.

-

Add an equal volume of ethyl acetate.

-

Shake vigorously for 2 minutes and allow the phases to separate.

-

Collect the upper ethyl acetate layer.

-

Repeat the extraction of the aqueous layer twice more with fresh ethyl acetate.

-

-

Drying and Evaporation:

-

Combine the ethyl acetate extracts and dry over anhydrous sodium sulfate.

-

Filter to remove the sodium sulfate.

-

Evaporate the solvent to dryness using a rotary evaporator or a gentle stream of nitrogen at a temperature below 40°C.

-

-

Reconstitution: Reconstitute the dried extract in a known volume of methanol (e.g., 1 mL).

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into a UPLC vial for analysis.

Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of prolyl-valine dipeptides.[1][16]

Instrumentation:

-

UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

LC Conditions:

-

Column: A reversed-phase column suitable for polar compounds, such as a C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A typical gradient would start at a low percentage of mobile phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 - 10 µL.

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for cyclo(prolyl-valine) and a suitable internal standard (e.g., a stable isotope-labeled analog) are monitored.

-

Precursor Ion (m/z) for Cyclo(Pro-Val): 197.1

-

Product Ions (m/z) for Cyclo(Pro-Val): Characteristic fragment ions (e.g., 70.1, 98.1). These transitions should be optimized on the specific instrument used.

-

-

Data Analysis: A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the standards. The concentration of cyclo(prolyl-valine) in the samples is then determined from this curve.

Signaling Pathways and Biological Activities

Prolyl-valine dipeptides, particularly cyclo(prolyl-valine), have been shown to modulate key cellular signaling pathways, contributing to their observed biological effects.

Inhibition of the NF-κB Signaling Pathway

Cyclo(prolyl-valine) has demonstrated anti-inflammatory properties through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes.[12][17] Cyclo(prolyl-valine) has been shown to inhibit the phosphorylation of IKKα/β and IκBα, thereby preventing NF-κB activation.[16]

Modulation of Bacterial Quorum Sensing

Cyclodipeptides, including cyclo(prolyl-valine), play a role in bacterial quorum sensing (QS), a cell-density dependent communication system that regulates virulence and biofilm formation.[18][19][20][21] In Gram-negative bacteria, QS is often mediated by N-acyl homoserine lactone (AHL) signaling molecules. These AHLs bind to LuxR-type transcriptional regulators, leading to the expression of target genes. Cyclo(prolyl-valine) has been shown to interfere with this process, potentially by competing with AHLs for binding to the LuxR receptor, thereby acting as a quorum sensing inhibitor.[4]

Conclusion

Prolyl-valine dipeptides, particularly in their cyclic form, are naturally occurring compounds with a broad distribution across microbial, food, and mammalian systems. Their biological activities, including anti-inflammatory and quorum sensing modulatory effects, make them promising candidates for further investigation in drug development and food science. This technical guide has provided a summary of their natural occurrence, quantitative data, detailed experimental protocols for their analysis, and an overview of their involvement in key signaling pathways. Further research is warranted to expand the quantitative database of these compounds in various natural sources and to fully elucidate their mechanisms of action and therapeutic potential.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. ira.agroscope.ch [ira.agroscope.ch]

- 4. The high-throughput solid-phase extraction of cis-cyclo(L-Leu-L-Pro) and cis-cyclo(L-Phe-L-Pro) from Lactobacillus plantarum demonstrates efficacy against multidrug-resistant bacteria and influenza A (H3N2) virus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. droracle.ai [droracle.ai]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. researchgate.net [researchgate.net]

- 9. Changes in prolyl endopeptidase during maturation of rat brain and hydrolysis of substance P by the purified enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Distribution of prolyl endopeptidase activities in rat and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Variable distribution, in four rat brain areas, of the three natural forms of peptide histidine isoleucinamide: PHI(1-27)NH2, PHI-Gly, and PHV (1-42) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The glycine-containing dipeptide leucine-glycine raises accumbal dopamine levels in a subpopulation of rats presenting a lower endogenous dopamine tone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. spectroscopyeurope.com [spectroscopyeurope.com]

- 15. phytojournal.com [phytojournal.com]

- 16. benchchem.com [benchchem.com]

- 17. Bacterial peptide transporters: Messengers of nutrition to virulence - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Quorum Sensing: A Prospective Therapeutic Target for Bacterial Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. healthbiotechpharm.org [healthbiotechpharm.org]